molecular formula C12H12N2 B1344661 6-M-tolylpyridin-3-ylamine CAS No. 893640-46-5

6-M-tolylpyridin-3-ylamine

Cat. No. B1344661
M. Wt: 184.24 g/mol
InChI Key: FARJRMPIURHXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-M-tolylpyridin-3-ylamine” is a chemical compound with the CAS Number: 893640-46-5. It has a molecular weight of 184.24 . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “6-M-tolylpyridin-3-ylamine” is represented by the InChI Code: 1S/C12H12N2/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,13H2,1H3 . This indicates that the compound consists of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms .

Scientific Research Applications

Complexation and Interaction Studies

Research has shown that molecules structurally related to 6-M-tolylpyridin-3-ylamine, such as 2,6-bis(acylamino)pyridines, exhibit significant intermolecular hydrogen bonding capabilities. These interactions are crucial for the formation of complexes with other compounds, where the size of the acyl substituent plays a vital role in determining the strength and nature of these associations. Computational studies, including DFT calculations, support these findings, highlighting the molecule's potential in the design of new materials or chemical sensors through efficient hydrogen bonding (Ośmiałowski et al., 2010).

Catalytic Applications

Dimethylpyridin-4-ylamine, closely related to 6-M-tolylpyridin-3-ylamine, has been demonstrated as an effective nucleophilic catalyst in the synthesis of O6-substituted Guanine derivatives, offering an efficient route to compounds with poor nucleophilicity. This research opens new avenues for using 6-M-tolylpyridin-3-ylamine derivatives in catalytic processes, particularly in the synthesis of nucleotide analogs or pharmaceutical intermediates (Schirrmacher et al., 2002).

Anticancer Activity

Novel compounds derived from the framework of 6-M-tolylpyridin-3-ylamine have been synthesized and tested for their anticancer properties, particularly against prostate cancer cells. These studies have shown moderate cytotoxic activity, suggesting that derivatives of 6-M-tolylpyridin-3-ylamine could serve as potential leads in the development of new anticancer agents (Demirci & Demirbas, 2019).

Safety And Hazards

The safety data sheets for “6-M-tolylpyridin-3-ylamine” could not be retrieved from the search results .

properties

IUPAC Name

6-(3-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-3-2-4-10(7-9)12-6-5-11(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARJRMPIURHXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629613
Record name 6-(3-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-M-tolylpyridin-3-ylamine

CAS RN

893640-46-5
Record name 6-(3-Methylphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.